2,4,6-Trichloro-3-methoxybenzoic acid

Description

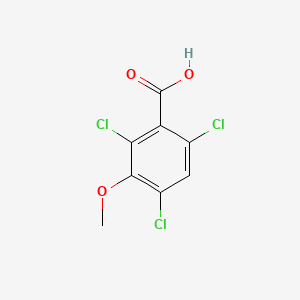

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKWJJLAPRTIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trichloro 3 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2,4,6-Trichloro-3-methoxybenzoic acid, the primary disconnections involve the carbon-carbon bond of the carboxylic acid and the carbon-chlorine and carbon-oxygen bonds of the substituents.

A logical retrosynthetic approach would first disconnect the carboxylic acid group, leading to a substituted trichloromethoxybenzene precursor. This precursor can be further simplified by disconnecting the methoxy (B1213986) and chloro groups. The order of these disconnections is crucial to ensure the correct regiochemistry of the final product.

Precursor Synthesis and Halogenation Strategies

The synthesis of the key precursor, a properly substituted trichloromethoxybenzene, is a critical step. This involves the strategic introduction of three chlorine atoms and one methoxy group onto the benzene (B151609) ring.

Achieving the desired 2,4,6-trichloro substitution pattern requires careful consideration of the directing effects of the substituents already present on the benzene ring. The methoxy group is a strongly activating and ortho, para-directing group due to its electron-donating resonance effect. vaia.comreddit.com Conversely, chlorine atoms are deactivating yet ortho, para-directing.

One common strategy involves the chlorination of a precursor already containing the methoxy group. However, the strong activating nature of the methoxy group can lead to a mixture of chlorinated products. To achieve high regioselectivity, specific chlorinating agents and reaction conditions are necessary. Modern chlorinating reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine have been developed for highly regioselective chlorination of complex molecules. tcichemicals.com

Another approach is to start with a chlorinated benzene derivative and then introduce the methoxy group. For instance, starting with 1,3,5-trichlorobenzene, a subsequent methoxylation and chlorination could be envisioned, though controlling the regioselectivity of the final chlorination step would be challenging.

The introduction of a methoxy group onto an aromatic ring can be achieved through several methods. wikipedia.org A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a polychlorinated benzene derivative, with sodium methoxide. researchgate.net The success of this reaction depends on the activation of the ring by electron-withdrawing groups and the reaction conditions.

Alternatively, the methoxy group can be introduced via the methylation of a corresponding phenol. This would involve synthesizing a trichlorophenol precursor and then reacting it with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Carboxylation Reactions for Benzoic Acid Formation

The final step in the synthesis is the introduction of the carboxylic acid group onto the trichloromethoxybenzene precursor. Several methods are available for this transformation.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. beilstein-journals.orgchemistryjournals.net In this approach, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askiitians.comyoutube.com The resulting ketone can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). askiitians.com

A Chinese patent describes a method for preparing 2,4,6-trichlorobenzoic acid starting from 1,3,5-trichlorobenzene. google.com This involves a Friedel-Crafts acylation followed by oxidation. google.com This general strategy could be adapted for the synthesis of the methoxy-substituted analogue, provided the precursor can be synthesized efficiently.

| Reaction Step | Reagents | Conditions | Product |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | Anhydrous | Aromatic ketone |

| Oxidation | KMnO₄ or other strong oxidant | - | Benzoic acid |

An alternative and powerful method for carboxylation involves the use of organometallic reagents. This strategy requires the formation of a Grignard reagent or an organolithium species from a halogenated precursor.

Grignard Reagent Formation and Carboxylation:

A Grignard reagent is formed by reacting an aryl halide with magnesium metal in an ethereal solvent. wikipedia.orgsigmaaldrich.com This reagent, which is a strong nucleophile and base, can then react with carbon dioxide (usually in the form of dry ice) to form a magnesium carboxylate salt. mnstate.edugoogle.com Subsequent acidification yields the desired carboxylic acid. google.com The formation of Grignard reagents from chlorobenzene (B131634) derivatives is possible, and a patent describes the preparation of a Grignard reagent from 4-chloroanisole. google.com

| Reaction Step | Reagents | Conditions | Product |

| Grignard Reagent Formation | Aryl halide, Mg, ether | Anhydrous | Aryl magnesium halide |

| Carboxylation | CO₂ (dry ice) | - | Magnesium carboxylate salt |

| Acidification | H₃O⁺ | - | Benzoic acid |

Organolithium Chemistry:

Organolithium reagents are even more reactive than Grignard reagents and can be prepared by reacting an aryl halide with an alkyllithium reagent (e.g., n-butyllithium) or by direct metallation of an aromatic C-H bond. sigmaaldrich.comfishersci.fr These reagents readily react with carbon dioxide to form lithium carboxylates, which upon acidic workup, give the carboxylic acid. masterorganicchemistry.comrsc.org The halogen-lithium exchange is a particularly useful method for preparing aromatic organolithium compounds. acs.org

| Reaction Step | Reagents | Conditions | Product |

| Organolithium Formation | Aryl halide, alkyllithium | Anhydrous, low temperature | Aryllithium |

| Carboxylation | CO₂ (dry ice) | - | Lithium carboxylate |

| Acidification | H₃O⁺ | - | Benzoic acid |

Advanced Synthetic Routes and Novel Methodologies

The generation of highly substituted aromatic rings, such as the one found in this compound, often necessitates the use of sophisticated synthetic techniques. These methods offer advantages in terms of efficiency, selectivity, and the ability to construct complex molecular architectures that are not readily accessible through classical approaches.

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules. nih.gov In the context of this compound, these reactions could be pivotal in the selective introduction of either the chloro or methoxy substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are workhorse methods in modern synthesis. nih.govyoutube.com For instance, a plausible route could involve the coupling of a suitably protected and functionalized boronic acid with a polychlorinated aromatic partner. While a direct application to the target molecule is not explicitly detailed in the literature, the principles of these reactions are well-established.

Rhodium and Iridium-catalyzed C-H activation and functionalization have emerged as powerful strategies for the direct introduction of substituents onto an aromatic core, often with high regioselectivity. rsc.orgnih.gov These methods can obviate the need for pre-functionalized starting materials. For example, iridium-catalyzed C-H iodination of benzoic acids has been shown to proceed with high regioselectivity, which could be a potential step in a multi-step synthesis. rsc.org The resulting iodo-intermediate could then be subjected to further functionalization.

A hypothetical pathway could involve the directed ortho-halogenation of a 3-methoxybenzoic acid derivative. The carboxylate group can act as a directing group, guiding the halogenation to the ortho positions. Subsequent halogenation at the remaining activated position would lead to the desired trichloro-substituted ring. The challenge lies in controlling the regioselectivity to achieve the precise 2,4,6-trichloro pattern.

Table 1: Overview of Potential Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Potential Application in Synthesis | Key Advantages |

| Palladium(0) or Palladium(II) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Coupling of a boronic acid derivative with a polychlorinated aromatic. | High functional group tolerance, well-established methodologies. nih.gov |

| Rhodium(III) | C-H Activation/Halogenation | Directed ortho-halogenation of a methoxybenzoic acid precursor. | High regioselectivity, atom economy. nih.gov |

| Iridium(I) or Iridium(III) | C-H Activation/Halogenation | Regioselective mono- or di-halogenation of the aromatic ring. | Compatibility with various functional groups. rsc.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.netgreenchemistry.schoolgreenchemistry.school In the synthesis of a polychlorinated compound like this compound, these principles are particularly relevant due to the potential environmental impact of halogenated solvents and reagents.

The use of safer halogenating agents is a key aspect of greening halogenation reactions. Traditional reagents like elemental chlorine (Cl₂) can be replaced with N-chlorosuccinimide (NCS) or other solid, easier-to-handle sources of electrophilic chlorine. researchgate.net The choice of solvent is also critical. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote regioselective halogenation of arenes under mild conditions, potentially reducing the need for harsh catalysts or reaction conditions. acs.org

Furthermore, catalytic approaches, as discussed in the previous section, are inherently greener than stoichiometric methods as they reduce waste by using only a small amount of the active catalyst. The development of recyclable catalysts or performing reactions in aqueous media or under solvent-free conditions are also key tenets of green chemistry that could be applied to the synthesis of this target molecule. mdpi.com

One potential green approach could involve the enzymatic O-methylation of a corresponding trichlorophenol precursor. Studies have shown that microbial O-methylation of 2,4,6-trichlorophenol (B30397) can occur, suggesting a biocatalytic route to the methoxy group introduction could be explored. nih.gov

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives like fluorinated alcohols or water. acs.org |

| Use of Safer Reagents | Employing N-chlorosuccinimide (NCS) instead of gaseous chlorine. researchgate.net |

| Catalysis | Utilizing transition metal catalysts to improve efficiency and reduce waste. nih.gov |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. mdpi.com |

| Biocatalysis | Investigating enzymatic methylation of a trichlorophenol precursor. nih.gov |

Stereochemical Control and Regioselectivity in Complex Synthesis

The synthesis of this compound does not involve any chiral centers, so stereochemical control is not a factor. However, regioselectivity is of paramount importance. The precise placement of the three chlorine atoms and the methoxy group on the benzene ring determines the identity and properties of the final compound.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The methoxy group is a powerful ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the carboxylic acid group is a meta-directing group due to its electron-withdrawing inductive and resonance effects. The interplay of these directing effects, along with the steric hindrance imposed by the substituents, must be carefully considered when designing a synthetic route.

For instance, direct chlorination of 3-methoxybenzoic acid would likely lead to a mixture of products, with substitution occurring at the positions activated by the methoxy group (positions 2, 4, and 6). Achieving the desired 2,4,6-trichloro substitution pattern selectively would be challenging without the use of advanced techniques like directing group-assisted C-H activation. nih.gov

An alternative strategy could involve starting with a molecule that already contains some of the required substituents in the correct positions. For example, starting with 2,4,6-trichlorophenol, which is commercially available, and then introducing the carboxyl and methoxy groups would be a plausible, albeit potentially lengthy, approach. wikipedia.orgmerckmillipore.comsciencemadness.org The regioselective introduction of the carboxyl group would be a key challenge in such a route.

The regioselective synthesis of 1,4-disubstituted triazoles through copper-catalyzed cycloaddition highlights the power of catalysis in controlling regioselectivity, a principle that is broadly applicable in the synthesis of substituted aromatics. nih.gov

Chemical Reactivity and Transformation Pathways of 2,4,6 Trichloro 3 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several common organic reactions.

The carboxylic acid functionality of 2,4,6-trichloro-3-methoxybenzoic acid can be readily converted to esters and amides. These reactions are fundamental in organic synthesis for creating derivatives with altered physical and chemical properties.

Esterification typically proceeds by reaction with an alcohol in the presence of an acid catalyst. This process is a classic example of nucleophilic acyl substitution.

Amidation , the formation of an amide, is another crucial transformation. This can be achieved by reacting the carboxylic acid with an amine. nih.gov Often, a coupling agent is employed to activate the carboxylic acid and facilitate the reaction. nih.gov For instance, methods involving the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) have been shown to be effective for the amidation of various carboxylic acids. nih.govacs.org Another approach utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in conjunction with a catalytic amount of triphenylphosphine under mechanochemical conditions, providing an environmentally friendly route to amides. rsc.orgresearchgate.net

Table 1: Examples of Esterification and Amidation Starting Materials

| Starting Material | Reagent | Product Type |

| 4-methoxy-benzoic acid | Benzylamine | Amide |

| Benzoic acid | 2,4,6-trimethylaniline | Amide |

| 4-bromo-benzoic acid | Benzylamine | Amide |

| 2,4,6-trichloro-1,3,5-triazine | Carboxylic acid, Amine | Amide |

This table presents examples of starting materials and reagents for esterification and amidation reactions, leading to the formation of corresponding esters and amides.

The carboxylic acid group can be reduced to a primary alcohol. openstax.org While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, it can be effective when the carboxylic acid is first activated. openstax.org A combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine has been used to promote the reduction of carboxylic acids to alcohols with NaBH₄ under solvent-free conditions. rsc.orgrsc.org

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce carboxylic acids to primary alcohols. openstax.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for this transformation and is often preferred due to its milder nature and higher selectivity compared to LiAlH₄. libretexts.org

Table 2: Reagents for the Reduction of Carboxylic Acids

| Reagent | Product | Notes |

| Sodium Borohydride (with activator) | Primary Alcohol | Requires activation of the carboxylic acid. rsc.orgrsc.org |

| Lithium Aluminum Hydride | Primary Alcohol | Highly reactive, reduces many carbonyl groups. openstax.orglibretexts.org |

| Borane/THF | Primary Alcohol | More selective than LiAlH₄. libretexts.org |

This table summarizes common reagents used for the reduction of carboxylic acids to primary alcohols and provides brief notes on their reactivity and selectivity.

Reactivity of Aromatic Halogen Substituents

The three chlorine atoms on the aromatic ring are key sites for reactions that form new carbon-carbon or carbon-heteroatom bonds.

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The multiple chloro substituents on this compound make the ring electron-deficient and thus susceptible to this type of reaction. The mechanism typically involves the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (a chloride ion in this case) to restore aromaticity. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds and have revolutionized organic synthesis. nih.govrsc.org These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.calibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. uwindsor.ca The reaction is effective for a wide range of substrates, including those with steric hindrance. libretexts.orgsigmaaldrich.com The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmychemblog.com This reaction is a versatile method for creating carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The regioselectivity of the addition to the alkene is often controlled by steric factors. mychemblog.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions with a base like an amine, which can also serve as the solvent. wikipedia.org This method is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Biaryl, etc. |

| Heck-Mizoroki | Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne, Enyne |

This table provides a summary of the key features of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the aromatic ring is generally less reactive than the carboxylic acid and chloro substituents. However, it can influence the reactivity of the ring through its electron-donating effect. Under harsh conditions, such as treatment with strong acids like HBr or BBr₃, the methoxy group can be cleaved to form a hydroxyl group (a phenol). This transformation proceeds via nucleophilic attack on the methyl group. The presence of multiple methoxy groups on an aromatic ring has been noted to facilitate the separation of stereoisomers in certain reactions. researchgate.net

Ring Functionalization and Further Aromatic Transformations

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution. The presence of three electron-withdrawing chlorine atoms and a powerful electron-withdrawing carboxylic acid group significantly reduces the nucleophilicity of the benzene (B151609) ring. libretexts.orglumenlearning.com

Despite this deactivation, if an electrophilic substitution reaction were to occur, it would likely proceed at the least deactivated position, which is C5. The formation of 2,4,6-trichloroanisole (B165457) from anisole (B1667542) through electrophilic chlorination demonstrates that substitution at the positions occupied by chlorine is possible on a related, more activated ring. researchgate.netmaxapress.com However, the additional deactivating effect of the carboxylic acid group in the target molecule makes such reactions highly unfavorable. Forced conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required, which could also lead to decomposition or side reactions.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Predicted Major Product | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2,4,6-Trichloro-3-methoxy-5-nitrobenzoic acid | The C5 position is the only available site and is meta to the deactivating carboxyl group. The reaction is expected to be very slow due to the highly deactivated ring. |

| Halogenation (e.g., Br₂/FeBr₃) | 5-Bromo-2,4,6-trichloro-3-methoxybenzoic acid | Similar to nitration, substitution is directed to the C5 position. Severe reaction conditions would likely be necessary. |

| Friedel-Crafts Alkylation/Acylation | No reaction expected | The strongly deactivated ring is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position, creating a lithiated intermediate that can then react with various electrophiles.

For this compound, both the carboxylic acid and the methoxy group could potentially act as directing groups. The carboxylic acid can be deprotonated by the organolithium reagent to form a lithium carboxylate, which is a known directing group. organic-chemistry.org Similarly, the methoxy group can direct lithiation to its ortho positions.

However, the application of DoM to this specific substrate presents several challenges:

Steric Hindrance: The positions ortho to the carboxylic acid (C2 and C6) and the methoxy group (C2 and C4) are all substituted with bulky chlorine atoms. This steric crowding would likely hinder the approach of the organolithium base and subsequent electrophiles.

Electronic Deactivation: The high degree of chlorination deactivates the ring, making the aromatic protons less acidic and therefore more difficult to remove.

Multiple Directing Groups: The presence of both a carboxylate and a methoxy group could lead to a mixture of products if both were to direct metalation.

Given these factors, successful directed ortho-metalation of this compound would be challenging. If lithiation were to occur, it would most likely be at the C5 position, which is the only available proton. However, this would not be a "directed" metalation in the classical sense, but rather a deprotonation at the most acidic C-H bond, influenced by the cumulative electronic effects of all substituents.

Synthesis and Exploration of Structural Analogues and Derivatives

Systemic Modification of Halogenation Patterns

The halogenation pattern of 2,4,6-Trichloro-3-methoxybenzoic acid is a key determinant of its chemical properties. Altering this pattern by introducing different halogens (e.g., fluorine, bromine) or changing their positions on the aromatic ring can lead to a diverse range of analogues with potentially new characteristics.

The synthesis of such analogues would likely proceed through electrophilic aromatic substitution reactions. However, the existing substituents on the benzene (B151609) ring exert strong directing effects that must be considered. The three chlorine atoms and the carboxylic acid group are deactivating, electron-withdrawing groups, which generally direct incoming electrophiles to the meta-position. Conversely, the methoxy (B1213986) group is an activating, electron-donating group and an ortho-, para-director. In the case of this compound, the only available position for substitution is C5.

Given the steric hindrance from the adjacent chlorine atoms and the combined electronic effects, harsh reaction conditions would likely be necessary to achieve further halogenation. For instance, introducing a bromine atom at the C5 position could potentially be achieved through bromination with bromine in the presence of a strong Lewis acid catalyst like iron(III) bromide.

A hypothetical reaction scheme is as follows:

Reactants: this compound, Br₂, FeBr₃

Product: 5-Bromo-2,4,6-trichloro-3-methoxybenzoic acid

The synthesis of analogues with different initial halogenation patterns would require starting from different precursors. For example, a bromo-dichloro-methoxybenzoic acid could be synthesized by employing a different sequence of halogenation and methoxylation steps on a simpler benzoic acid derivative.

| Analogue Name | Formula | Modification | Potential Synthetic Route |

| 5-Bromo-2,4,6-trichloro-3-methoxybenzoic acid | C₈H₂BrCl₃O₃ | Addition of Bromine | Electrophilic bromination of this compound |

| 2,4-Dichloro-5-fluoro-3-methoxybenzoic acid | C₈H₃Cl₂FO₃ | Substitution of Chlorine with Fluorine | Multi-step synthesis starting from a fluorinated precursor |

| 2,6-Dibromo-4-chloro-3-methoxybenzoic acid | C₈H₃Br₂ClO₃ | Substitution of Chlorine with Bromine | Multi-step synthesis involving selective halogenation |

Alteration of the Methoxy Substituent (e.g., Ethoxy, Hydroxy, Alkoxy)

Modification of the methoxy group at the C3 position offers another avenue for creating structural analogues. This can involve demethylation to a hydroxyl group or conversion to other alkoxy groups.

Demethylation to a Hydroxyl Group: The conversion of the methoxy group to a hydroxyl group is a common transformation in organic synthesis. This can typically be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction involves the cleavage of the ether bond.

Reactants: this compound, BBr₃

Product: 2,4,6-Trichloro-3-hydroxybenzoic acid

Conversion to Other Alkoxy Groups: Once the hydroxyl analogue is obtained, it can serve as a precursor for the synthesis of other alkoxy derivatives through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For example, to synthesize the ethoxy analogue:

Reactants: 2,4,6-Trichloro-3-hydroxybenzoic acid, Sodium Hydride (NaH)

Intermediate: Sodium 2,4,6-trichloro-3-oxybenzoate

Reactants: Intermediate from step 1, Ethyl iodide (CH₃CH₂I)

Product: 2,4,6-Trichloro-3-ethoxybenzoic acid

| Analogue Name | Formula | Modification | Key Reaction |

| 2,4,6-Trichloro-3-hydroxybenzoic acid | C₇H₃Cl₃O₃ | Methoxy to Hydroxy | Ether cleavage |

| 2,4,6-Trichloro-3-ethoxybenzoic acid | C₉H₇Cl₃O₃ | Methoxy to Ethoxy | Williamson ether synthesis |

| 2,4,6-Trichloro-3-propoxybenzoic acid | C₁₀H₉Cl₃O₃ | Methoxy to Propoxy | Williamson ether synthesis |

Derivatization for Enhanced Chemical Functionality

The carboxylic acid group of this compound is a prime site for derivatization to introduce new functional groups and to incorporate the molecule into larger, more complex structures.

Preparation of Functionalized Esters and Amides

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. These derivatives can exhibit different biological activities and physicochemical properties compared to the parent acid.

Esterification: Esters of this compound can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of the methyl ester would proceed as follows:

Reactants: this compound, Methanol (CH₃OH), Sulfuric acid (H₂SO₄, catalyst)

Product: Methyl 2,4,6-trichloro-3-methoxybenzoate

Amidation: Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. A variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2,4,6-trichloro-1,3,5-triazine (TCT), can be employed for this purpose. youtube.comnih.gov For instance, the synthesis of an N-benzyl amide could be performed using TCT as a coupling agent.

Reactants: this compound, Benzylamine, 2,4,6-Trichloro-1,3,5-triazine (TCT), a base (e.g., N-methylmorpholine)

Product: N-Benzyl-2,4,6-trichloro-3-methoxybenzamide

| Derivative Name | Formula | Functional Group | Potential Synthetic Method |

| Methyl 2,4,6-trichloro-3-methoxybenzoate | C₉H₇Cl₃O₃ | Ester | Fischer Esterification |

| Ethyl 2,4,6-trichloro-3-methoxybenzoate | C₁₀H₉Cl₃O₃ | Ester | Fischer Esterification |

| N-Phenyl-2,4,6-trichloro-3-methoxybenzamide | C₁₄H₁₀Cl₃NO₂ | Amide | Acyl chloride route or coupling agent |

| N,N-Diethyl-2,4,6-trichloro-3-methoxybenzamide | C₁₂H₁₄Cl₃NO₂ | Amide | Acyl chloride route or coupling agent |

Incorporation into Complex Molecular Architectures

The highly functionalized nature of this compound and its derivatives makes them attractive building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. Halogenated aromatic compounds are prevalent in a significant percentage of modern agrochemicals, highlighting the importance of such scaffolds.

While direct applications of this compound in complex molecule synthesis are not extensively documented, the utility of structurally related compounds provides a strong indication of its potential. For example, trimethoxybenzoic acid derivatives have been investigated as potential efflux pump inhibitors in bacteria, suggesting a role in overcoming antibiotic resistance. Furthermore, chalcone (B49325) derivatives synthesized from trimethoxy-substituted precursors have shown promising anticancer activity.

The carboxylic acid handle of this compound can be used to link it to other molecular fragments. For instance, it could be coupled with a pharmacologically active amine to create a new chemical entity with a potentially synergistic or novel biological profile. In the field of materials science, substituted benzoic acids are used in the on-surface synthesis of functional molecular structures. The unique substitution pattern of this compound could lead to novel self-assembling properties on surfaces.

The synthesis of such complex architectures would leverage the derivatization reactions discussed previously, such as amide and ester bond formation, to connect the 2,4,6-Trichloro-3-methoxybenzoyl moiety to other molecular systems.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of the nuclei within a molecule. For 2,4,6-Trichloro-3-methoxybenzoic acid, a combination of 1D and 2D NMR experiments would provide an unambiguous structural assignment.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the single aromatic proton (H-5). Its chemical shift would be influenced by the surrounding electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group.

A singlet for the three protons of the methoxy group (-OCH₃).

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may exchange with trace water in the solvent, leading to a variable chemical shift and broadness.

¹³C NMR: The ¹³C NMR spectrum should display eight signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of chloro, methoxy, and carboxyl substituents on a benzene (B151609) ring. The carbon atoms directly bonded to electronegative chlorine and oxygen atoms will appear at lower field (higher ppm).

2D NMR:

COSY (Correlation Spectroscopy): A COSY experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the single aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the carbon signals to which they are directly attached. It would show a cross-peak between the aromatic H-5 signal and the C-5 signal, as well as a cross-peak between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the substitution pattern. Key expected long-range correlations (2-3 bonds) would include:

The aromatic H-5 proton to the quaternary carbons C-1, C-3, and C-4, and potentially to C-6.

The methoxy protons (-OCH₃) to the C-3 carbon.

The acidic proton (-COOH), if observable, might show a correlation to C-1 and the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key HMBC Correlations |

| C1-COOH | - | ~165-170 | Carbonyl carbon, downfield shift. |

| C1 | - | ~135-140 | Quaternary carbon attached to COOH and two Cl atoms. |

| C2 | - | ~130-135 | Quaternary carbon attached to Cl. |

| C3 | - | ~150-155 | Quaternary carbon attached to methoxy and Cl, significantly downfield. |

| C4 | - | ~128-133 | Quaternary carbon attached to Cl. |

| C5 | ~7.5-7.8 | ~115-120 | Aromatic CH, shielded by methoxy but deshielded by flanking Cl atoms. Correlates to C1, C3, C4, C6. |

| C6 | - | ~132-137 | Quaternary carbon attached to Cl. |

| OCH₃ | ~3.9-4.1 | ~60-65 | Methoxy group. Protons correlate to C3. |

| COOH | ~11-13 | - | Acidic proton, broad signal, position is solvent dependent. |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound and offers structural clues through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₅Cl₃O₃. The exact mass would be approximately 269.93 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Key fragmentation pathways, based on the analysis of related benzoic acids and chloroanisoles, are expected to be:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a stable acylium ion.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺.

Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to the trichloromethoxybenzene radical cation.

Decarboxylation followed by loss of a methyl radical: [M - CO₂ - CH₃]⁺.

Loss of chlorine atoms: Fragments corresponding to the loss of one or more Cl atoms from the molecular ion or subsequent fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |

| 270 | [C₈H₅Cl₃O₃]⁺˙ | Molecular Ion [M]⁺˙ |

| 253 | [C₈H₄Cl₃O₂]⁺ | Loss of •OH from the carboxylic acid group |

| 239 | [C₇H₅Cl₃O₂]⁺˙ | Loss of •OCH₃ radical |

| 225 | [C₇H₅Cl₃O]⁺˙ | Loss of •COOH radical |

| 210 | [C₆H₂Cl₃O]⁺ | Loss of CO₂ and •CH₃ |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Patterns

X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Based on studies of other benzoic acids, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. chemicalbook.comuc.pt This primary structural motif is driven by strong hydrogen bonds between the carboxylic acid groups of two molecules, forming a characteristic R²₂(8) ring pattern.

Other important structural features that would be determined include:

Molecular Planarity: The dihedral angle between the plane of the benzene ring and the carboxylic acid group would be of interest. Significant steric hindrance from the two ortho-chlorine atoms would likely force the carboxyl group to twist out of the plane of the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra would be complex due to the low symmetry of the molecule but would show characteristic bands for its functional groups.

Key Expected Vibrational Frequencies:

O-H Stretch: A very broad absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching would appear around 3050-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1680-1710 cm⁻¹ for a hydrogen-bonded aromatic carboxylic acid.

C-O Stretch: Two C-O stretching vibrations are expected: one for the C-O bond of the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-ether C-O bond of the methoxy group (around 1200-1275 cm⁻¹).

C-Cl Stretch: Strong absorptions in the fingerprint region of the IR spectrum, typically between 600-850 cm⁻¹, corresponding to the C-Cl stretching modes.

Table 3: Predicted Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (Dimer) |

| ~2960, ~2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| ~1700 | C=O stretch | Carboxylic Acid (Dimer) |

| 1550-1600 | C=C stretch | Aromatic Ring |

| 1200-1320 | C-O stretch | Carboxylic Acid / Ether |

| 600-850 | C-Cl stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. Benzene itself has characteristic absorptions around 204 nm and 256 nm.

The substituents on the benzene ring will modify these transitions:

Chromophores: The carboxylic acid group is a chromophore that extends the conjugation of the π-system.

Auxochromes: The chlorine atoms and the methoxy group act as auxochromes. Their lone pairs of electrons can interact with the ring's π-system, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary absorption bands compared to unsubstituted benzene.

The combined effect of these groups would result in absorption maxima (λmax) significantly shifted to longer wavelengths than those of benzene. The exact position would depend on the solvent used.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a cornerstone of computational chemistry, providing deep insights into molecular behavior. However, no specific DFT studies on 2,4,6-Trichloro-3-methoxybenzoic acid are currently available. Such a study would typically involve:

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations could provide a dynamic picture of how this compound behaves over time, particularly its flexibility and its interactions with solvent molecules. This would be especially insightful for understanding its behavior in different chemical environments. Regrettably, no MD simulation studies for this specific compound have been found.

Quantitative Structure-Property Relationship (QSPR) Modeling (for non-biological properties)

QSPR studies establish mathematical relationships between the chemical structure of a molecule and its physical or chemical properties (e.g., boiling point, solubility, etc.). There are no published QSPR models that specifically include or focus on predicting the non-biological properties of this compound.

Reaction Mechanism Studies through Computational Methods

Computational methods are frequently used to elucidate the step-by-step pathways of chemical reactions, including transition states and activation energies. Investigations into the reaction mechanisms involving this compound, for example, its synthesis or degradation, have not been detailed in the available literature from a computational standpoint.

Non Biological Applications and Chemical Utility

As a Versatile Building Block in Organic Synthesis

2,4,6-Trichloro-3-methoxybenzoic acid serves as a valuable intermediate and building block in the synthesis of more complex molecules. bldpharm.comarctomsci.com Its multifunctionality, characterized by the presence of a carboxylic acid group, a methoxy (B1213986) group, and chlorine atoms on the benzene (B151609) ring, allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the aromatic chlorine atoms can be substituted through various coupling reactions. This versatility makes it a useful starting material for creating a range of organic compounds.

While direct, extensive research on the integration of this compound into polymers or liquid crystals is not widely documented in publicly available literature, its structural characteristics suggest its potential as a monomer or a precursor in the synthesis of specialized polymers. The rigid, substituted aromatic core is a common feature in monomers used to create polymers with high thermal stability and specific mechanical properties. The presence of multiple reactive sites could allow for its incorporation into cross-linked polymers or as a modifying agent to impart desired characteristics such as flame retardancy, due to its high chlorine content.

In the field of liquid crystals, molecules with a rigid core and a flexible side chain are often employed. The substituted benzoic acid structure of this compound provides the necessary rigidity. Further chemical modification, such as esterification of the carboxylic acid group with a long-chain alcohol, could potentially lead to the formation of calamitic (rod-shaped) liquid crystals. However, specific examples and detailed studies of its use in these applications are not readily found, indicating this may be a niche or underexplored area of materials science. Chemical suppliers categorize it under material science building blocks, suggesting its potential for such applications. arctomsci.combldpharm.com

The application of this compound in ligand design for organometallic catalysis is an area of specialized interest. The carboxylic acid group can act as a coordinating site for metal ions, forming carboxylate complexes. The steric and electronic properties of the ligand, which are influenced by the chlorine and methoxy substituents on the aromatic ring, can have a significant impact on the catalytic activity and selectivity of the resulting metal complex.

The bulky chlorine atoms in the ortho positions relative to the carboxylic acid group can create a sterically hindered environment around a coordinated metal center. This can be advantageous in certain catalytic reactions by controlling the access of substrates to the active site, potentially leading to higher selectivity. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group also modify the electron density on the metal center, which can fine-tune its reactivity. While specific, widely-commercialized catalysts based on this ligand are not prominent, it represents a potential scaffold for the rational design of new catalysts for a range of organic transformations.

Advanced Analytical Standards and Reagents

This compound is utilized as an analytical standard in various chemical analyses. sigmaaldrich.com Its high purity and well-defined chemical structure make it suitable as a reference material for the calibration of analytical instruments and for the quantification of related compounds in complex matrices. It is particularly relevant in environmental and agricultural testing, where it may be a metabolite or degradation product of certain herbicides or other chlorinated aromatic compounds.

As a reagent, its chemical properties can be exploited in specific analytical methods. For instance, its carboxylic acid group can be derivatized to enhance its detectability in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The presence of chlorine atoms also makes it amenable to detection by electron capture detectors (ECD) in GC analysis.

Environmental Transformation Mechanisms and Photodegradation Pathways (excluding safety/toxicity)

Understanding the environmental fate of this compound is crucial for assessing its persistence and transformation in various ecosystems. Research in this area focuses on the chemical and biological processes that lead to its breakdown.

Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as photolysis (degradation by light) and hydrolysis (reaction with water). For this compound, photodegradation is expected to be a significant abiotic transformation pathway. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-chlorine bonds, resulting in a stepwise dechlorination of the aromatic ring. The methoxy group may also be susceptible to photochemical cleavage. The specific products of photodegradation will depend on the environmental conditions, such as the presence of photosensitizers (e.g., humic acids in water) and the wavelength of light.

Hydrolysis of the methoxy group or the chlorine atoms under typical environmental pH and temperature conditions is generally expected to be a slow process for this compound due to the stability of the aryl-ether and aryl-chloride bonds.

Microorganisms, particularly bacteria and fungi, can play a significant role in the degradation of chlorinated aromatic compounds. The microbial degradation of this compound would likely involve a series of enzymatic reactions. A common initial step in the breakdown of such compounds is the cleavage of the methoxy group (O-demethylation) to yield a hydroxylated intermediate. This is often followed by the reductive dechlorination of the aromatic ring, where chlorine atoms are sequentially removed and replaced by hydrogen atoms.

Once the ring is sufficiently dechlorinated and hydroxylated, it can be cleaved by dioxygenase enzymes, opening up the aromatic ring and leading to intermediates that can enter central metabolic pathways. The specific microbial strains capable of these transformations and the precise sequence of enzymatic reactions are subjects of ongoing research. The efficiency of these degradation pathways is highly dependent on the microbial community present and the prevailing environmental conditions.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds often involves multi-step procedures that can be inefficient and generate significant waste. Future research into the synthesis of 2,4,6-Trichloro-3-methoxybenzoic acid will likely prioritize the development of green and sustainable methods. Traditional syntheses for analogous compounds, such as 2,4,6-trichlorobenzoic acid, have involved reactions like the hydrolysis of 2,4,6-trichlorobenzotrichloride with concentrated sulfuric acid, which are effective but use harsh reagents google.com.

Future synthetic strategies could focus on late-stage functionalization or continuous-flow processes. A continuous, one-pot method would be highly advantageous as it is atom-economical, enhances safety, and often avoids the need for isolating potentially hazardous intermediates rsc.org. Research could explore adapting metal-free processes to construct the substituted ring system, thereby improving the environmental profile of the synthesis rsc.org.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Continuous-Flow Synthesis | Enhanced safety, improved yield and purity, reduced waste, scalability. rsc.org | Developing stable reaction conditions for multi-step sequences in a flow reactor. |

| Late-Stage C-H Functionalization | Increased synthetic efficiency by modifying a simpler benzoic acid core. | Achieving high regioselectivity for chlorination and methoxylation on the same ring. |

| Catalytic Carboxylation | Use of CO2 as a C1 source, improving atom economy. chemicalbook.com | Designing a catalyst system effective for a sterically hindered and electronically deactivated substrate. |

Exploration of Novel Reactivity Patterns

The unique arrangement of substituents on this compound suggests a rich and underexplored reactivity profile. The interplay between the electron-withdrawing chlorine atoms and the ortho/para-directing methoxy (B1213986) group could lead to novel chemical transformations. Future research should systematically investigate its behavior in a variety of key organic reactions.

For instance, the carboxylic acid group can be activated to form esters, amides, or acyl chlorides, providing a gateway to a multitude of derivatives. The reactivity of the aromatic ring itself is of great interest. While the chlorine atoms are generally deactivating, their presence could facilitate nucleophilic aromatic substitution (SNAAr) reactions under specific conditions. Furthermore, the remaining C-H bond (at position 5) is a prime target for directed metallation or C-H activation, offering a route to further functionalization.

| Reaction Type | Predicted Reactivity / Research Focus | Potential Application |

| Nucleophilic Acyl Substitution | The carboxylic acid can be converted to more reactive intermediates like acyl chlorides using reagents such as thionyl chloride. ossila.com | Synthesis of esters and amides for biological screening or as monomers for polymers. |

| Decarboxylative Coupling | Palladium-catalyzed cross-coupling reactions could be explored, where the carboxylic acid is removed to form a new C-C or C-heteroatom bond. | Creation of complex biaryl or arylamine structures from a readily available acid. |

| Directed Ortho-Metallation | The methoxy and carboxylate groups could direct lithiation to the C5 position, allowing for the introduction of new substituents. | Selective synthesis of penta-substituted benzene (B151609) derivatives. |

| Nucleophilic Aromatic Substitution (SNAAr) | The highly electron-deficient ring may allow for the displacement of one or more chlorine atoms by strong nucleophiles. | Introduction of functionalities like amino, alkoxy, or thiol groups to the aromatic core. |

Integration into Advanced Functional Materials

Substituted benzoic acids are fundamental building blocks for a variety of functional materials, including liquid crystals, polymers, and metal-organic frameworks (MOFs). The specific properties of this compound, such as its predicted polarity, rigidity, and potential for hydrogen bonding, make it an attractive candidate for incorporation into advanced materials.

A significant area of future research will be its use as a monomer or precursor for flame-retardant polymers. Halogenated aromatic compounds are known for their flame-retardant properties, and incorporating this molecule into polymer backbones could enhance their fire resistance chemicalbook.com. Additionally, its structure could be used to design specific ligands for MOFs, where the chlorine and methoxy groups could tune the pore size and chemical environment within the framework, making them suitable for gas storage or catalysis.

Deeper Computational Insights into Complex Interactions

Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, guiding experimental work. For this compound, detailed computational studies are essential to understand its behavior. While basic properties for the related 2,4,6-trichlorobenzoic acid have been calculated, a dedicated study on the methoxy-substituted version is needed chemeo.com.

Future research should employ methods like Density Functional Theory (DFT) to model its geometry, electronic structure (e.g., HOMO/LUMO energies), and intermolecular interactions. Crystal structure prediction and analysis of hydrogen bonding patterns, similar to studies on 2,4,6-trimethoxybenzoic acid, would reveal how these molecules self-assemble in the solid state researchgate.net. This knowledge is crucial for designing crystalline materials and understanding its physical properties. Simulating its interaction with biological macromolecules or catalytic surfaces could also uncover potential applications in medicinal chemistry or materials science.

Design of Next-Generation Chemical Precursors with Enhanced Selectivity

The strategic placement of functional groups makes this compound a promising platform for designing highly selective chemical precursors. The distinct electronic and steric environment around the aromatic ring can be exploited to control the outcome of subsequent reactions.

This molecule could serve as a precursor for agrochemicals or pharmaceuticals, where precise control over substitution is critical for biological activity. For example, related aminopyrazole benzamides have been explored as selective glucocorticoid receptor agonists chemicalbook.com. By selectively replacing one or more chlorine atoms or modifying the carboxyl and methoxy groups, a library of complex derivatives could be generated. The challenge and opportunity lie in developing synthetic methods that can predictably target one functional group in the presence of others, leading to the efficient construction of high-value, next-generation chemical products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Trichloro-3-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of 2,4,6-trichloro-3-methoxybenzonitrile under acidic conditions (e.g., H₂SO₄, 80°C, 6 hours) to achieve >70% yield . Alternatively, oxidation of a trichlorinated toluene derivative using KMnO₄ in aqueous NaOH (60°C, 4 hours) is viable but may produce side products requiring column chromatography (silica gel, hexane/ethyl acetate 4:1). Reaction monitoring via TLC (UV detection) is critical to optimize intermediate steps. For regioselective methoxy introduction, consider electrophilic substitution using methanol/BF₃·OEt₂ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm, singlet for para-substitution) and methoxy groups (δ 3.9 ppm). Chlorine substituents deshield adjacent carbons (e.g., C-2 at δ 125–130 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad), C=O stretch (~1680 cm⁻¹), and C-O-C (methoxy) at ~1250 cm⁻¹ .

- HPLC-MS : Use a C18 column (0.1% formic acid in water/acetonitrile gradient) with ESI⁻ mode to detect [M-H]⁻ at m/z 264.9 .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Store in airtight containers at 2–8°C. For disposal, neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate in compliance with EPA/OSHA guidelines (40 CFR Part 261) . Spills require immediate containment with inert absorbents (e.g., sand) and subsequent decontamination with ethanol .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density to identify reactive sites. For example, the meta position to the methoxy group (C-5) shows higher electrophilicity due to electron-withdrawing Cl and COOH groups. Validate predictions via experimental nitration (HNO₃/H₂SO₄) and analyze products via LC-MS .

Q. What are the challenges in analyzing degradation products of this compound under varying pH conditions?

- Methodological Answer : At pH > 8, decarboxylation generates 2,4,6-trichloro-3-methoxyphenol, detectable via GC-MS (DB-5 column, EI mode). Use accelerated aging studies (40°C, 75% RH) and track degradation kinetics with UV-Vis (λ = 270 nm). For photolytic degradation, employ a xenon lamp (300–800 nm) and monitor via HPLC-PDA .

Q. How can conflicting data on synthesis yields for halogenated benzoic acids be resolved?

- Methodological Answer : Design a controlled study comparing deamination (e.g., NaNO₂/HCl) vs. hydrolysis (H₂SO₄) routes. Use Design of Experiments (DoE) to vary temperature (60–100°C), catalyst concentration, and reaction time. Analyze purity via DSC (melting point ~180–185°C) and quantify byproducts with ¹H NMR integration. Cross-reference results with literature on tribromobenzoic acid synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.